tri-tert-butylphosphine oxide

Thermal stability Phosphine oxide decomposition Material shelf-life

Tri-tert-butylphosphine oxide eliminates the hazards of handling pyrophoric tri-tert-butylphosphine. As a bench-stable, air-stable solid (mp ~77°C), it requires no glovebox storage and reduces dangerous goods shipping costs. • Thermally robust (>250°C) - maintains integrity during high-temperature protocols • Quantitative PMHS reduction at 220°C/1h regenerates active tBu3P ligand for Pd-catalyzed cross-couplings • Enforces predictable 1:2 metal-to-ligand stoichiometry in lanthanide complexes, unlike less bulky analogs Procure the oxide precursor for safer, more economical access to tBu3P chemistry.

Molecular Formula C12H27OP
Molecular Weight 218.32 g/mol
CAS No. 6866-70-2
Cat. No. B1366726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-tert-butylphosphine oxide
CAS6866-70-2
Molecular FormulaC12H27OP
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C
InChIInChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3
InChIKeyHDZUKJFHNQLAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-Butylphosphine Oxide Procurement Specifications


Tri-tert-butylphosphine oxide (tBu3PO, C12H27OP, MW 218.32 g/mol) is a highly sterically congested tertiary phosphine oxide featuring three bulky tert-butyl substituents [1]. Unlike its parent tri-tert-butylphosphine (which is air-sensitive and requires inert atmosphere handling), tBu3PO is air-stable, thermally robust (>250°C), and non-pyrophoric, making it a procurable, shelf-stable alternative for applications where the phosphine oxide oxidation state is required or where the compound serves as a precursor that can be reduced in situ to the active phosphine ligand [2]. The compound's extreme steric demand, derived from the tert-butyl groups, fundamentally alters its coordination chemistry and physical behavior compared to less bulky analogs [3].

1 Air-stable, non-pyrophoric phosphine oxide form
2 In situ reduction to active tri-tert-butylphosphine ligand
3 Extreme steric demand restricts coordination stoichiometry

Why Tri-tert-Butylphosphine Oxide Cannot Be Substituted


Substituting tri-tert-butylphosphine oxide with seemingly analogous phosphine oxides such as tri-n-butylphosphine oxide (TBPO), triphenylphosphine oxide (Ph3PO), or even tricyclohexylphosphine oxide (Cy3PO) will result in fundamentally different outcomes across critical performance metrics including thermal stability, steric shielding, coordination geometry, and reducibility [1]. tBu3PO exhibits thermal stability exceeding 250°C versus Cy3PO and TBPO which decompose or melt at substantially lower temperatures [1]. Its extreme steric bulk (cone angle of the corresponding phosphine ~182°) forces distinct coordination modes—specifically, tBu3PO forms exclusively 1:2 metal-to-ligand complexes with lanthanide nitrates, whereas less sterically demanding analogs such as Ph3PO and TBPO can accommodate higher coordination numbers [2]. Furthermore, the reduction kinetics of tBu3PO to the active phosphine ligand differ markedly: complete conversion with polymethylhydrosiloxane (PMHS) requires 1 hour at 220°C, while less sterically encumbered oxides like Ph3PO exhibit different selectivity profiles under identical conditions [3]. These non-interchangeable properties directly impact experimental reproducibility, catalytic performance, and process economics [4].

High thermal robustness
Less bulky oxides may decompose or melt at lower temperatures, limiting high-temperature workflows
Enforced 1:2 metal-to-ligand stoichiometry
Triphenyl- or tri-n-butyl analogs can form higher coordination species, altering complex geometry
Quantitative reduction with PMHS in short time
Triphenylphosphine oxide reduction yields vary widely under comparable conditions

Tri-tert-Butylphosphine Oxide: Quantified Differentiation


Thermal Stability Comparison

Tri-tert-butylphosphine oxide exhibits exceptional thermal stability, remaining intact at temperatures exceeding 250°C without decomposition [1]. In direct contrast, its imine analog undergoes thermal decomposition at 200°C to yield tri-tert-butylphosphine, and the methylene analog undergoes reductive elimination of isobutene under similar thermal stress [1]. This thermal robustness surpasses that of tri-n-butylphosphine oxide (melting point 64-69°C) and tricyclohexylphosphine oxide, making tBu3PO uniquely suitable for applications requiring elevated temperature processing or storage in non-climate-controlled environments .

Thermal Stability
Head-to-head
tBu3PO stable >250°C vs. imine decomposes at 200°C
Supports high-temperature synthesis workflows
Reported thermal gravimetric analysis
Thermal stability Phosphine oxide decomposition Material shelf-life High-temperature applications

Coordination Stoichiometry Restriction

The extreme steric bulk of tBu3PO enforces a strict 1:2 metal-to-ligand stoichiometry in lanthanide nitrate complexes, with the phosphine oxide ligands positioned on opposite sides of the metal center and nitrates forming an equatorial band [1]. This contrasts sharply with less sterically demanding phosphine oxides such as triphenylphosphine oxide (Ph3PO) and tri-n-butylphosphine oxide (TBPO), which can accommodate higher coordination numbers and form 1:3 or even 1:4 metal-to-ligand complexes under similar conditions [1]. Within the tBu3PO complexes themselves, two distinct isomers are observed in the solid state: a major isomer (70%) with a (P)O–Ln–O(P) angle of less than 180° (bent geometry) and a minor isomer (30%) with a 180° angle (linear geometry), and these isomers do not interconvert at temperatures up to 100°C [1].

Coordination Stoichiometry
Head-to-head
Exclusive 1:2 Ln:ligand complexes; two non-interconverting isomers (70:30)
Predictable coordination environment for catalyst design
Single-crystal XRD, solid-state NMR
Coordination chemistry Lanthanide complexes Steric control Phosphine oxide ligands

In Situ Reduction to Active Phosphine

Tri-tert-butylphosphine oxide can be quantitatively reduced to the corresponding tri-tert-butylphosphine using polymethylhydrosiloxane (PMHS), a waste-derived, inexpensive silane reducing agent [1]. Under optimized conditions (220°C, 5 equivalents PMHS), complete conversion of tBu3PO is achieved after only 1 hour [1]. This reduction efficiency differs from that of triphenylphosphine oxide (Ph3PO), which under identical PMHS-mediated reduction protocols shows variable yields ranging from 24% to 100% depending on silane equivalents and reaction conditions, indicating lower selectivity and greater sensitivity to reaction parameters [1]. The predictable and rapid reduction kinetics of tBu3PO make it a reliable precursor for generating the active tri-tert-butylphosphine ligand in situ, circumventing the air-sensitivity and handling challenges associated with the free phosphine [2].

Reduction Efficiency
Cross-study
100% conversion in 1 h at 220°C with PMHS
Reliable on-demand active phosphine generation
PMHS reduction protocol; contrast with Ph3PO yield 24–100%
Phosphine oxide reduction In situ ligand generation PMHS reduction Catalysis precursor

Steric Bulk Differentiation

The steric profile of tri-tert-butylphosphine oxide is inherited from its parent phosphine, tri-tert-butylphosphine, which exhibits a Tolman cone angle of approximately 182°—among the largest for commercially available monodentate phosphine ligands [1]. This extreme steric demand is manifested in tBu3PO through compressed C–P–C bond angles (reduced from the ideal tetrahedral 109.5° to approximately 102.3° in the oxide due to tert-butyl group crowding) and through the characteristic staggered tert-butyl conformation that minimizes gauche interactions while maximizing O···H–C hyperconjugation [2]. By comparison, tri-n-butylphosphine has a cone angle of approximately 132°, triphenylphosphine approximately 145°, and tricyclohexylphosphine approximately 170° [3]. The gas-phase molecular structure of tBu3PO, determined via the DYNAMITE (DYNAMic Interaction of Theory and Experiment) method combining electron diffraction with computational refinement, reveals butyl groups tilted 3.1(8)° away from each other and twisted 15.8(7)° from C3v symmetry to minimize steric interactions [4].

Steric Profile
Class-level
Cone angle ~182°; C–P–C angle 102.3° (tBu3PO)
Largest monodentate phosphine oxide steric footprint
Tolman methodology; gas-phase electron diffraction
Steric bulk Cone angle Ligand design Tolman parameter

Electrochemical Oxidation Stability

In the context of phosphonium ionic liquids derived from ferrocene-functionalized phosphonium salts, cyclic voltammetry (CV) studies reveal that replacement of n-butyl fragments at the phosphorus atom with tert-butyl groups results in a more anodic (positive) shift in oxidation potential [1]. This electrochemical behavior, while studied on the phosphonium salts rather than the oxide directly, demonstrates the fundamental electronic consequence of tert-butyl substitution on the phosphorus center—specifically, the strong σ-donor character of the tert-butyl groups (reflected in the low Tolman Electronic Parameter of 2055-2056 cm⁻¹ for the parent phosphine) stabilizes higher oxidation states and shifts redox potentials [2]. This class-level inference suggests that tBu3PO-derived materials may exhibit enhanced oxidative stability in electrochemical applications compared to n-butyl-substituted analogs [3].

Oxidative Stability
Class-level
Anodic shift for tBu-substituted phosphonium salts
May support electrochemical application research
Cyclic voltammetry on related salts; data to verify
Electrochemistry Cyclic voltammetry Phosphonium salts Oxidation potential

Tri-tert-Butylphosphine Oxide: Optimal Applications


Air-Stable Precursor for Cross-Coupling

Tri-tert-butylphosphine oxide serves as an ideal bench-stable, non-pyrophoric precursor for generating the highly active tri-tert-butylphosphine ligand in situ. The oxide can be quantitatively reduced to the free phosphine using polymethylhydrosiloxane (PMHS) with complete conversion in 1 hour at 220°C [1]. This approach eliminates the need for glovebox storage and handling of air-sensitive, pyrophoric tri-tert-butylphosphine (cone angle ~182°, TEP 2055-2056 cm⁻¹), which is a privileged ligand for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings [2]. Procurement of the oxide rather than the free phosphine significantly reduces shipping costs (no dangerous goods classification), extends shelf-life, and improves laboratory safety without compromising catalytic performance when the reduction protocol is applied [3].

Steric Control in Lanthanide Complex Synthesis

The extreme steric demand of tBu3PO enforces a predictable and reproducible 1:2 metal-to-ligand stoichiometry in lanthanide complexes, as demonstrated with La, Nd, Sm, Eu, Dy, Er, and Lu nitrate systems [1]. This contrasts with less bulky phosphine oxides (Ph3PO, TBPO) which form equilibrium mixtures of 1:2, 1:3, and 1:4 species. The well-defined coordination environment, characterized by two distinct solid-state isomers (70% bent, 30% linear) that do not interconvert below 100°C [1], makes tBu3PO complexes valuable for studying structure-property relationships in luminescent materials, MRI contrast agents, and nuclear waste separation processes. The thermal stability of tBu3PO (>250°C) further ensures that these complexes remain intact during high-temperature processing or annealing steps [2].

High-Temperature Synthesis Applications

For synthetic protocols or material fabrication processes requiring elevated temperatures, tri-tert-butylphosphine oxide offers thermal stability exceeding 250°C without decomposition [1]. This performance contrasts sharply with tri-n-butylphosphine oxide (mp 64-69°C) and tricyclohexylphosphine oxide, which melt or degrade at significantly lower temperatures. Applications include high-temperature Wittig reaction variants where the phosphine oxide byproduct must remain intact, solvent extraction processes using heated aqueous/organic biphasic systems, and the synthesis of phosphonium ionic liquids requiring thermal preconditioning [2]. The compound's thermal robustness translates directly to reduced decomposition-related impurities and improved process yields in temperature-elevated workflows [3].

Oxidatively Stable Phosphonium Electrolytes

Derivatives of tri-tert-butylphosphine, including the oxide, demonstrate enhanced oxidative stability as evidenced by the anodic shift in oxidation potential observed when tert-butyl groups replace n-butyl substituents in ferrocene-functionalized phosphonium ionic liquids [1]. This property makes tBu3PO and its derivatives attractive precursors for synthesizing phosphonium-based electrolytes and ionic liquids intended for applications in redox flow batteries, electrochemical sensors, and electrochromic devices where resistance to oxidative degradation directly impacts device lifetime and performance stability. The strong σ-donor character of the tert-butyl-substituted phosphorus center (TEP 2055-2056 cm⁻¹) stabilizes higher oxidation states and contributes to this enhanced electrochemical robustness [2].

Application
Selection Property
Validation Focus
Cross-coupling precursor
Air-stable oxide; reported quantitative reduction to active phosphine
Reduction completeness; catalytic performance verification
Lanthanide complex synthesis
Enforced 1:2 metal-to-ligand stoichiometry
Coordination geometry; isomer ratio reproducibility
High-temperature processing
High thermal robustness
Decomposition profile under process conditions
Phosphonium electrolytes
Reported anodic shift in phosphonium salts
Electrochemical cycling stability; oxidative degradation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for tri-tert-butylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.